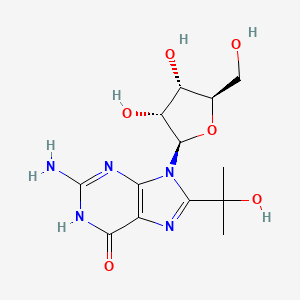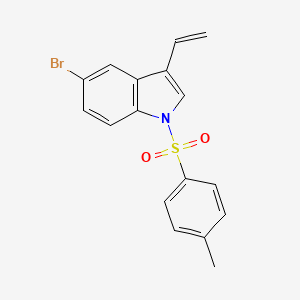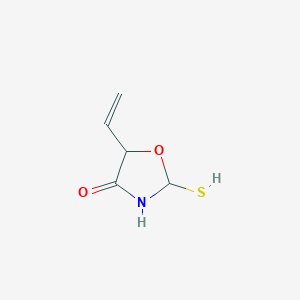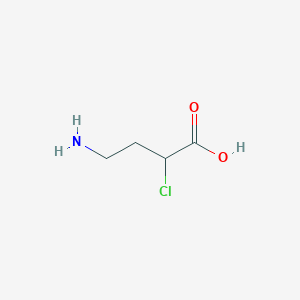
7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the thiazolo-pyrimidine class, which is characterized by a fused ring structure combining thiazole and pyrimidine rings. The presence of various functional groups, such as the methoxy, ethyl, and dimethylphenyl groups, contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to achieve high efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-HIV-1 activity and other therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dihydro-7H-thiazolo(3,2-a)pyrimidin-7-one
- 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-ethoxy-7H-thiazolo(3,2-a)pyrimidin-7-one
Uniqueness
Compared to similar compounds, 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- stands out due to its specific functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Propiedades
Número CAS |
199852-21-6 |
|---|---|
Fórmula molecular |
C18H22N2O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H22N2O2S/c1-5-14-15(9-13-7-11(2)6-12(3)8-13)20-16(22-4)10-23-18(20)19-17(14)21/h6-8,16H,5,9-10H2,1-4H3 |
Clave InChI |
VCNZSRCOYAGYTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
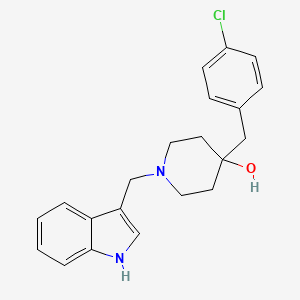
![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)

